DPP-IV Inhibitory Potency: DPP-IV-IN-2 Versus Clinical Comparators
DPP-IV-IN-2 inhibits recombinant human DPP-IV with an IC50 of 0.1 μM (100 nM) [1]. In comparison, the clinical DPP-4 inhibitor sitagliptin exhibits an IC50 of 18 nM, vildagliptin 34 nM, saxagliptin 1.5 nM, alogliptin 7.5 nM, and linagliptin 0.14 nM against human DPP-4 [2]. The potency difference ranges from approximately 1.4-fold (versus linagliptin) to over 500-fold (versus saxagliptin). This potency differential positions DPP-IV-IN-2 as a moderate-affinity tool compound suitable for studies where sub-nanomolar potency is not required or where reversible, washable inhibition is desirable for temporal control of enzyme activity.
| Evidence Dimension | DPP-IV inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.1 μM (100 nM) |
| Comparator Or Baseline | Sitagliptin: 18 nM; Vildagliptin: 34 nM; Saxagliptin: 1.5 nM; Alogliptin: 7.5 nM; Linagliptin: 0.14 nM |
| Quantified Difference | 1.4-fold to 500-fold lower potency than clinical DPP-4 inhibitors |
| Conditions | Recombinant human DPP-IV in vitro enzymatic assays |
Why This Matters
Moderate potency enables reversible washout experiments and dose-response profiling in assays where sub-nanomolar inhibitors may exhibit prolonged target engagement.
- [1] TargetMol. DPP-IV-IN-2 Product Datasheet. CAS No. 136259-18-2. Compound ID: T11526. View Source
- [2] Berger, J. P., SinhaRoy, R., Pocai, A., Kelly, T. M., Scapin, G., Gao, Y. D., ... & Eiermann, G. J. (2018). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Endocrinology, Diabetes & Metabolism, 1(1), e00002. View Source
